
RhQ-DMB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RhQ-DMB involves the esterification of rhodamine Q with o,o’-dimethoxybenzyl alcohol. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification . The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions followed by purification processes such as recrystallization or chromatography. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
RhQ-DMB undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted esters or amides.
科学的研究の応用
RhQ-DMB has a wide range of applications in scientific research, including:
作用機序
RhQ-DMB exerts its effects by inhibiting the ATPase activity of P-glycoprotein. It binds to the inner chamber of CmABCB1, preventing the hydrolysis of ATP and thereby inhibiting the efflux of substrates from the cell . This inhibition enhances the intracellular concentration of drugs, making it a valuable tool in overcoming multidrug resistance .
類似化合物との比較
Similar Compounds
Rhodamine 123: Another rhodamine derivative used as a fluorescent dye and P-glycoprotein inhibitor.
Tetramethylrhodamine: A rhodamine derivative with similar fluorescent properties but different inhibitory activity.
Rhodamine B: Commonly used as a dye, with less specificity for P-glycoprotein inhibition.
Uniqueness of RhQ-DMB
This compound stands out due to its superior affinity and inhibitory activity against P-glycoprotein compared to other rhodamine derivatives . Its unique structure, featuring the o,o’-dimethoxybenzyl ester moiety, contributes to its high potency and specificity .
特性
分子式 |
C35H33ClN2O5 |
|---|---|
分子量 |
597.1 g/mol |
IUPAC名 |
(2,6-dimethoxyphenyl)methyl 2-(2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoate;chloride |
InChI |
InChI=1S/C35H32N2O5.ClH/c1-39-30-12-5-13-31(40-2)27(30)20-41-35(38)24-11-4-3-10-23(24)34-25-16-21-8-6-14-36-28(21)18-32(25)42-33-19-29-22(17-26(33)34)9-7-15-37-29;/h3-5,10-13,16-19,36H,6-9,14-15,20H2,1-2H3;1H |
InChIキー |
NYEHEDIJSZVAPM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)COC(=O)C2=CC=CC=C2C3=C4C=C5CCC[NH+]=C5C=C4OC6=C3C=C7CCCNC7=C6.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


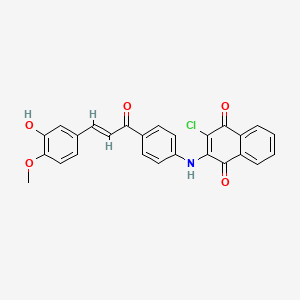
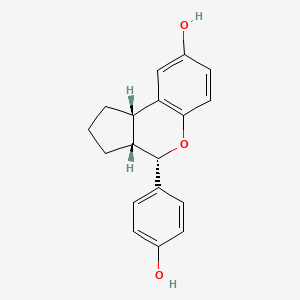

![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)

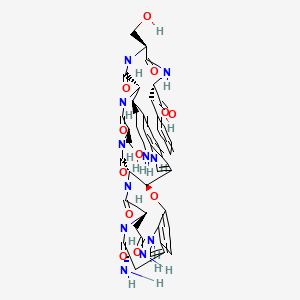
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)

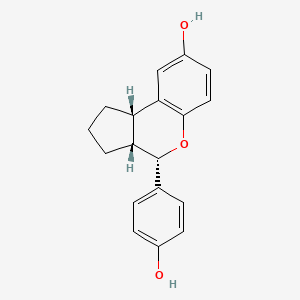
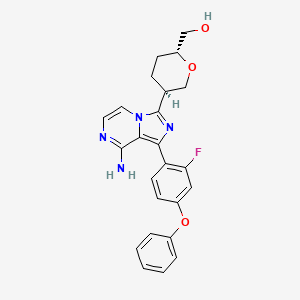

![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
